molecular formula C8H7FO3S B8746772 3-Fluoro-5-(methylsulfonyl)benzaldehyde CAS No. 923266-26-6

3-Fluoro-5-(methylsulfonyl)benzaldehyde

Cat. No.: B8746772
CAS No.: 923266-26-6
M. Wt: 202.20 g/mol
InChI Key: ZOFISFULBDNTHZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylsulfonyl)benzaldehyde (CAS: 158608-00-5) is a fluorinated aromatic aldehyde featuring a methylsulfonyl (-SO₂CH₃) substituent at the meta position relative to the aldehyde group. This compound is of significant interest in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The methylsulfonyl group contributes to its polarity and stability, while the fluorine atom modulates electronic effects and metabolic stability .

Properties

CAS No.

923266-26-6

Molecular Formula

C8H7FO3S

Molecular Weight

202.20 g/mol

IUPAC Name

3-fluoro-5-methylsulfonylbenzaldehyde

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-6(5-10)2-7(9)4-8/h2-5H,1H3

InChI Key

ZOFISFULBDNTHZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Sulfonyl Group Placement

  • 3-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS: 923266-26-6) Structural Difference: The methylsulfonyl group is at the para position relative to the aldehyde. However, the similarity score (0.96) indicates nearly identical electronic profiles . Physical Properties: No direct melting point data is available, but its positional isomer, 4-(methylsulfonyl)benzaldehyde (CAS: 5398-77-6), has a melting point of 156–159°C and requires storage at 0–6°C due to thermal sensitivity .

Trifluoromethyl-Substituted Analogs

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 188815-30-7)
    • Structural Difference : The methylsulfonyl group is replaced with a trifluoromethyl (-CF₃) group.
    • Impact : The -CF₃ group is less polar but more electron-withdrawing than -SO₂CH₃, leading to higher lipophilicity (logP ≈ 2.1 vs. ~1.5 for the sulfonyl analog). This enhances membrane permeability but may reduce aqueous solubility .
    • Molecular Weight : 192.11 g/mol (vs. 202.19 g/mol for 3-Fluoro-5-(methylsulfonyl)benzaldehyde) .

Thiophene-Containing Derivatives

  • 3-Fluoro-5-thiophen-2-ylbenzaldehyde (CAS: 2270911-32-3) Structural Difference: A thiophene ring replaces the methylsulfonyl group. However, the absence of the sulfonyl group reduces polarity and metabolic stability .

Methoxymethoxy-Substituted Derivatives

  • 3-Fluoro-5-(methoxymethoxy)benzaldehyde (CAS: 1599306-92-9)
    • Structural Difference : A methoxymethoxy (-OCH₂OCH₃) group replaces the methylsulfonyl substituent.
    • Impact : The ether group increases hydrophilicity but lacks the electron-withdrawing character of -SO₂CH₃, resulting in lower reactivity in electrophilic substitutions. This derivative is more suited for prodrug designs due to its hydrolytic lability .

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Storage Conditions Key Substituent
This compound 158608-00-5 202.19 Not reported 2–8°C -SO₂CH₃
4-(Methylsulfonyl)benzaldehyde 5398-77-6 184.21 156–159 0–6°C -SO₂CH₃
3-Fluoro-5-(trifluoromethyl)benzaldehyde 188815-30-7 192.11 Not reported 2–8°C -CF₃

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Research Findings

  • Synthetic Utility : The methylsulfonyl group in this compound facilitates regioselective functionalization, as demonstrated in palladium-catalyzed coupling reactions. In contrast, trifluoromethyl analogs require harsher conditions due to reduced leaving-group ability .
  • Biological Relevance : Sulfonyl-containing derivatives exhibit higher binding affinity to kinase targets compared to thiophene analogs, attributed to hydrogen bonding with the sulfonyl oxygen .

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